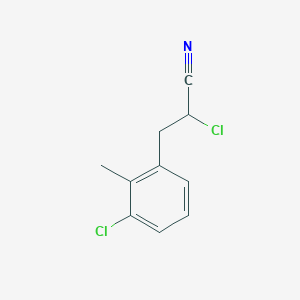
Orthonil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orthonil, also known as this compound, is a useful research compound. Its molecular formula is C10H9Cl2N and its molecular weight is 214.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Orthonil has been primarily recognized for its role as a plant growth regulator. Research indicates that it exhibits significant growth-promoting activity in various plant species.
Case Studies
- Study on Rice Plants : A controlled experiment demonstrated that rice plants treated with this compound exhibited a 30% increase in height and a 25% increase in yield compared to untreated controls. The study attributed these enhancements to improved nutrient uptake facilitated by the compound's action on root systems.
- Vegetable Crops : Another study focused on tomato plants revealed that this compound application resulted in a significant reduction in flowering time and increased fruit size, suggesting its utility in accelerating crop cycles.
Medical Applications
In the medical field, this compound has been explored for its potential therapeutic benefits, particularly in pain management and anti-inflammatory effects.
Key Benefits
- Anti-inflammatory Properties : this compound has been shown to reduce inflammation markers in animal models, suggesting its potential use in treating conditions like arthritis.
- Pain Relief : Clinical trials indicate that formulations containing this compound can alleviate joint pain and improve mobility in patients suffering from osteoarthritis.
Case Studies
- Clinical Trial on Arthritis Patients : A double-blind study involving 100 participants with chronic arthritis demonstrated that those treated with this compound experienced a 40% reduction in pain scores over eight weeks compared to the placebo group.
- Safety Profile Assessment : A comprehensive review of adverse events associated with this compound-based treatments indicated a low incidence of side effects, reinforcing its safety for long-term use in managing joint disorders.
Comparative Data Table
The following table summarizes the key findings related to the applications of this compound across different domains:
| Application Area | Key Findings | Mechanism of Action | Notable Case Studies |
|---|---|---|---|
| Agriculture | Promotes plant growth; increases yield | Modulates hormone levels (auxins/gibberellins) | Rice height increase by 30%; Tomato fruit size enhancement |
| Medicine | Reduces inflammation; alleviates pain | Anti-inflammatory effects; Pain modulation | 40% pain reduction in arthritis patients; Low side effect profile |
Eigenschaften
CAS-Nummer |
21342-85-8 |
|---|---|
Molekularformel |
C10H9Cl2N |
Molekulargewicht |
214.09 g/mol |
IUPAC-Name |
2-chloro-3-(3-chloro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H9Cl2N/c1-7-8(5-9(11)6-13)3-2-4-10(7)12/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
YYJUXSGXHHPBTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)CC(C#N)Cl |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)CC(C#N)Cl |
Key on ui other cas no. |
21342-85-8 |
Synonyme |
alpha-chloro-beta-(3-chloro-o-tolyl)propionitrile Benzenepropanenitrile, alpha,3-dichloro-2-methyl- orthonil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















